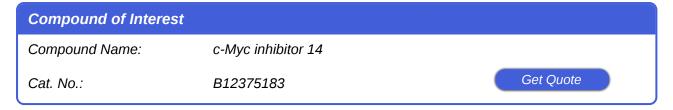


A Technical Guide to the c-Myc Inhibitor 10058-F4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the c-Myc inhibitor 10058-F4, a small molecule compound that has been instrumental in studying the function of the c-Myc oncoprotein and evaluating its potential as a therapeutic target. This guide details the inhibitor's properties, mechanism of action, and includes detailed protocols for key experimental procedures.

Introduction to c-Myc and its Inhibition

The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its aberrant expression is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target. The c-Myc protein functions by forming a heterodimer with its partner, Max, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription.

Small molecule inhibitors that disrupt the c-Myc-Max interaction have emerged as valuable research tools and potential therapeutic agents. Among these, 10058-F4 is a well-characterized compound that specifically inhibits this protein-protein interaction.[3][4]

Properties of c-Myc Inhibitor 10058-F4



The key physicochemical and biological properties of 10058-F4 are summarized in the table below.

Property	Value	Reference(s)	
CAS Number	403811-55-2	[4][5]	
Molecular Formula	C12H11NOS2	[4][5]	
Molecular Weight	249.35 g/mol	[4]	
Chemical Name	(5Z)-5-[(4- ethylphenyl)methylidene]-2- sulfanylidene-1,3-thiazolidin-4- one	[5]	
Appearance	Solid		
Purity	>99%		
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).		
Storage	Store as a solid at +4°C. In solvent, store at -20°C for up to 1 year or -80°C for up to 2 years.	[4][6]	
Mechanism of Action	A cell-permeable thiazolidinone that specifically inhibits the c-Myc-Max heterodimerization, preventing transactivation of c-Myc target genes.	inone that specifically he c-Myc-Max [3][4][6] merization, preventing	

Biological Activity and Effects

10058-F4 has been demonstrated to exert a range of biological effects in various cancer cell lines, primarily through the inhibition of c-Myc's transcriptional activity.

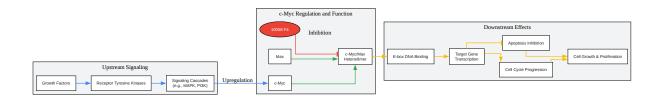


Effect	Cell Line(s)	IC ₅₀ / Effective Concentration	Reference(s)
Inhibition of c-Myc- Max Dimerization	Cell-free assay	64 μΜ	[5]
Inhibition of Cell Proliferation	Ovarian Cancer (SKOV3, Hey)	16-100 μΜ	[7]
Induction of Apoptosis	Acute Myeloid Leukemia (HL-60, U937, NB4)	~100 μM	[1][5]
Cell Cycle Arrest	Acute Myeloid Leukemia (AML) cells, rat1a-c-Myc cells	Effective at various concentrations	[1][3]
Myeloid Differentiation	Human Acute Myeloid Leukemia cells	Not specified	[1]

Signaling Pathway Inhibition

The primary mechanism of action of 10058-F4 is the disruption of the c-Myc-Max heterodimer. This prevents the complex from binding to the E-box sequences of its target genes, thereby inhibiting their transcription. The downstream consequences of this inhibition are manifold and include cell cycle arrest and the induction of apoptosis.





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Caption: c-Myc Signaling Pathway and Point of Inhibition by 10058-F4.

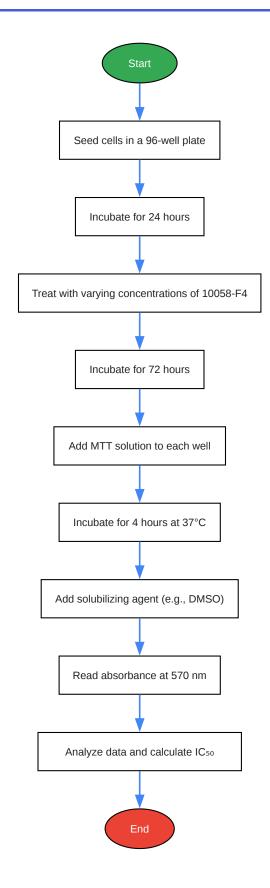
Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to characterize the effects of c-Myc inhibitors like 10058-F4.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 10058-F4 on the metabolic activity of cells, which is an indicator of cell viability.





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Caption: Workflow for a Cell Viability (MTT) Assay.



Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[3]
- Treatment: Treat the cells in triplicate with a range of concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 μ M) and a vehicle control (DMSO).[3]
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂. [3]
- MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][8]
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[3]
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][8]
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with 10058-F4.[2]

Methodology:

- Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 10058-F4 for 24-48 hours.[7][8]
- Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.[2]
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.



- Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2][8]
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
- Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for c-Myc and Target Gene Expression

This technique is used to assess the protein levels of c-Myc and its downstream targets (e.g., p21, p27, Bcl-2, Bax) after treatment with 10058-F4.[1][3][7]

Methodology:

- Cell Lysis: Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDSpolyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and other target proteins overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



 Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The c-Myc inhibitor 10058-F4 is a valuable tool for investigating the roles of c-Myc in cancer biology. Its ability to disrupt the c-Myc-Max interaction provides a specific mechanism for studying the downstream consequences of c-Myc inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this and other c-Myc inhibitors in their own research, contributing to the ongoing efforts to develop effective therapies targeting this critical oncoprotein.

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References

- 1. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 10058-F4 | Autophagy | c-Myc | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
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